molecular formula C7H8O4 B3359487 (5S)-5-(Acetyloxymethyl)-5H-furan-2-one CAS No. 85846-83-9

(5S)-5-(Acetyloxymethyl)-5H-furan-2-one

Cat. No.: B3359487
CAS No.: 85846-83-9
M. Wt: 156.14 g/mol
InChI Key: CXDHMDVSGRBHQX-LURJTMIESA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the functional groups present. It may also include information about its natural occurrence or synthesis .


Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may involve multiple steps, each with specific reagents and conditions .


Molecular Structure Analysis

The molecular structure analysis would involve techniques like X-ray crystallography, NMR, IR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes understanding the reaction conditions, the mechanism, and the products formed .


Physical and Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, optical activity, etc. These properties can give insights into how the compound behaves under different conditions .

Scientific Research Applications

Synthesis of Biologically Active Compounds

(5S)-5-(Acetyloxymethyl)-5H-furan-2-one and its derivatives are utilized in the synthesis of biologically active compounds. For example, 3,4-disubstituted furan-2(5H)-one fragments, which are present in many natural biologically active compounds, demonstrate various biological activities (Hakobyan, Hayotsyan, & Melikyan, 2015).

Enzymatic Synthesis of Biobased Polyesters

This compound has been used in the enzymatic synthesis of biobased polyesters, offering an environmentally friendly alternative to traditional petrochemical sources. These polyesters have applications in a variety of industries, including packaging and textiles (Jiang et al., 2014).

Catalytic Reduction in Biorefinery

This compound plays a role in the catalytic reduction of biomass-derived furanic compounds with hydrogen. This process is significant for biorefinery, converting oxygen-rich compounds to useful products like fuels and chemicals (Nakagawa, Tamura, & Tomishige, 2013).

Synthesis of Homocyclic Nucleotides

Research has explored the conversion of this compound into homocyclic nucleotides as potential anti-HIV agents. Though they were not successful in this role, this application highlights the versatility of the compound in medicinal chemistry (Drew, Gorsuch, Gould, & Mann, 1999; Drew, Gorsuch, Gould, & Mann, 2010).

Enzyme-Catalyzed Oxidation for Polymer Production

(5S)-(5S)-5-(Acetyloxymethyl)-5H-furan-2-one is also significant in the enzyme-catalyzed oxidation processes. For instance, enzymes have been used to oxidize related compounds to produce furan-2,5-dicarboxylic acid, a key chemical for the production of polymers. This represents a sustainable approach to polymer production, leveraging biobased chemicals (Dijkman, Groothuis, & Fraaije, 2014).

Heterogeneous Catalysis in Biorefinery

The compound is involved in the heterogeneous catalysis of furfural and 5-hydroxymethylfurfural, which are crucial in the biorefinery industry. These processes convert biomass raw materials into a variety of chemicals and biofuels, demonstrating the pivotal role of this compound in renewable energy and sustainable chemistry applications (Chen et al., 2018).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other hazards. Proper handling, storage, and disposal procedures would also be part of this analysis .

Future Directions

This involves predicting or proposing future research directions. This could be based on the current limitations or the potential applications of the compound .

Properties

IUPAC Name

[(2S)-5-oxo-2H-furan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4/c1-5(8)10-4-6-2-3-7(9)11-6/h2-3,6H,4H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDHMDVSGRBHQX-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C=CC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1C=CC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90447566
Record name (5S)-5-(Acetyloxymethyl)-5H-furan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85846-83-9
Record name (5S)-5-(Acetyloxymethyl)-5H-furan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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